molecular formula C18H17F3N4O2S B2570618 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210475-10-7

2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2570618
CAS No.: 1210475-10-7
M. Wt: 410.42
InChI Key: GVPQNWAHDQOGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via a piperazine group to a 3-(trifluoromethyl)phenylsulfonyl moiety. The sulfonyl group enhances polarity and metabolic stability, while the trifluoromethyl substituent contributes to lipophilicity and electronic effects, influencing receptor binding . Such structural attributes are common in bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-4-3-5-14(12-13)28(26,27)25-10-8-24(9-11-25)17-22-15-6-1-2-7-16(15)23-17/h1-7,12H,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPQNWAHDQOGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The benzimidazole core is then reacted with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Trifluoromethylphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its benzimidazole core is known for its bioactivity, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural differences, synthetic methods, and pharmacological properties of the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Synthesis Method (Key Steps) Biological Targets / Activity Yield / Purity
Target Compound Benzimidazole + piperazine 3-(Trifluoromethyl)phenylsulfonyl Likely sulfonylation of piperazine with 3-(trifluoromethyl)benzenesulfonyl chloride Not explicitly stated; analogs suggest CNS or kinase targets N/A
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole Benzimidazole + pyridine Trifluoroethoxy-pyridinylmethylsulfonyl Sulfonation of pyridinylmethyl intermediate Unknown; trifluoroethoxy group may enhance metabolic stability 99% purity
1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone + piperazine Ethyl-piperazine linkage, trifluoromethylphenyl Alkylation of piperazine with bromoethyl intermediate Serotonin receptor agonist (Ki = 4–24 nM for dopamine receptors) 98%+ purity
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Benzimidazole + thiazole + piperazine Thiazole-linked urea, trifluoromethylphenyl Coupling of ureido-thiazole with piperazine-acetate ester Potential kinase inhibition (high yield suggests scalability) 92% yield

Pharmacological and Physicochemical Comparisons

  • Sulfonyl vs. Ethyl Linkages : The target compound’s sulfonyl group increases polarity and stability compared to ethyl-linked analogs (e.g., Filbanserin derivatives), which may be more prone to oxidative metabolism .
  • Trifluoromethyl vs.
  • Piperazine Positioning : Piperazine in the target compound is directly sulfonylated, whereas analogs like those in use methylene or ethoxy spacers, altering conformational flexibility and receptor binding .

Biological Activity

The compound 2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Structure

The compound features a complex structure that includes:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A sulfonyl moiety that may contribute to its interaction with biological targets.
  • A piperazine ring, known for its role in pharmacological activity.
  • A benzo[d]imidazole core, which is often associated with anticancer properties.

Molecular Formula

The molecular formula of the compound is C19H18F3N3O3SC_{19}H_{18}F_3N_3O_3S with a molecular weight of approximately 433.39 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness in inhibiting tumor growth in various cancer cell lines. In a study involving MCF cell lines, the compound was observed to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study: Tumor Growth Inhibition

In vivo studies demonstrated that the compound effectively suppressed tumor growth in mice models. The administration of the compound resulted in a notable reduction in tumor size compared to control groups. Flow cytometry analysis indicated increased apoptosis rates among treated cells, highlighting the compound's mechanism of action through programmed cell death induction .

Antimicrobial Activity

The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Research suggests that similar imidazole derivatives possess antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural features necessary for antibacterial efficacy include electron-withdrawing groups and specific aryl arrangements .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.015 mg/mL
Compound BE. coli200 μg/mL
Compound CS. aureus40 μg/mL

The trifluoromethyl group is believed to enhance interactions with target enzymes by altering their active sites' pKa values, thus improving binding affinity. This modification can lead to increased inhibition of key enzymes involved in cancer cell proliferation and bacterial growth .

Synthesis Route

The synthesis of this compound typically involves:

  • Sulfonylation : Piperazine is sulfonylated using trifluoromethylbenzenesulfonyl chloride.
  • Coupling Reaction : The sulfonylated piperazine is coupled with benzo[d]imidazole derivatives under nucleophilic substitution conditions.
  • Purification : Final products are purified using chromatographic techniques to ensure high purity necessary for biological testing.

Industrial Production Methods

For industrial applications, optimizing reaction conditions for yield and purity is crucial. Continuous flow reactors are often employed to maintain consistent parameters throughout the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.